

A Technical Guide to Assessing the Bioaccumulation Potential of Phantolide in Aquatic Organisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phantolide**

Cat. No.: **B117643**

[Get Quote](#)

Abstract

Phantolide (CAS 15323-35-0), a polycyclic synthetic musk used as a fragrance ingredient in consumer products, is subject to environmental release into aquatic ecosystems. This technical guide provides a comprehensive framework for researchers and drug development professionals to assess its bioaccumulation potential. Based on its physicochemical properties, particularly a high octanol-water partition coefficient (Log K_{ow} of ~5.59), **Phantolide** is predicted to have a tendency to bioaccumulate. However, a critical review of the literature reveals a significant data gap, with no publicly available, experimentally determined Bioconcentration Factors (BCF) or metabolism studies for **Phantolide** in aquatic organisms. This guide outlines the scientific rationale and detailed methodology for definitively determining its bioaccumulation potential, primarily through the OECD Test Guideline 305. We discuss insights from structurally related compounds, propose potential metabolic pathways, and detail the necessary analytical and experimental workflows. The overarching recommendation is the commissioning of standardized bioaccumulation studies to move from prediction to empirical evidence, ensuring a robust environmental risk assessment.

Introduction to Phantolide (AHMI)

Phantolide, chemically known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a member of the polycyclic musk family of fragrance compounds.^{[1][2]} It is valued in the cosmetics and personal care industry for its strong, sweet-musky odor and its

stability in various formulations, acting as both a fragrance and a fixative.^{[3][4]} Due to its widespread use in products that are washed down the drain, such as detergents, soaps, and perfumes, **Phantolide** is frequently introduced into the aquatic environment via wastewater treatment plant effluents.^[5] Its persistence and hydrophobicity raise concerns about its potential to accumulate in aquatic life, posing a possible risk to the ecosystem.

Physicochemical Properties and Predicted Bioaccumulation Potential

The potential for a chemical to bioaccumulate is strongly influenced by its physicochemical properties. The most critical of these is the octanol-water partition coefficient (K_{ow}), which describes the compound's lipophilicity, or "fat-loving" nature. A high Log K_{ow} value indicates that a substance is more likely to partition from water into the fatty tissues of an organism.^[6]

Phantolide's properties, summarized in Table 1, indicate a high potential for bioaccumulation. Its Log K_{ow} of approximately 5.59 is well above the common regulatory screening threshold of 4.5, which triggers the need for further bioaccumulation testing.^[6] This, combined with its low water solubility, suggests that if **Phantolide** is not readily metabolized, it is likely to concentrate in aquatic organisms.

Table 1: Physicochemical Properties of **Phantolide**

Property	Value	Source
CAS Number	15323-35-0	[3]
Molecular Formula	C ₁₇ H ₂₄ O	[1]
Molecular Weight	244.37 g/mol	[1]
Water Solubility	4.84 mg/L (at 20°C)	[3]
Log K _{ow} (Log P)	5.59	[3]

| Vapor Pressure | 0.001 Pa (at 20°C) |[\[3\]](#) |

Regulatory Framework for Bioaccumulation Assessment

The assessment of bioaccumulation is a cornerstone of chemical risk assessment frameworks worldwide, including REACH in the European Union and the Toxic Substances Control Act (TSCA) in the United States.^{[6][7]} The key metrics are:

- Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, where uptake is from the water only.^[6]
- Bioaccumulation Factor (BAF): A broader measure that includes uptake from all routes of exposure, including water, diet, and sediment.

These values are used to classify substances as Persistent, Bioaccumulative, and Toxic (PBT). Under REACH, a substance is considered 'Bioaccumulative' (B) if its BCF is $> 2,000$ L/kg and 'very Bioaccumulative' (vB) if its BCF is $> 5,000$ L/kg.^[6] Given **Phantolide**'s high Log Kow, determining its experimental BCF is essential to ascertain its regulatory status.

Recommended Experimental Protocol for BCF Determination (OECD TG 305)

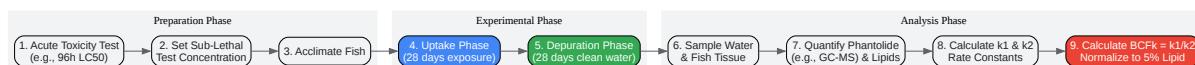
To definitively assess the bioaccumulation potential of **Phantolide**, an experimental study following the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure is the gold standard. The high Log Kow and low water solubility of **Phantolide** make the aqueous exposure test technically feasible and the preferred method.

Causality Behind Experimental Design

The choice of a flow-through system over a semi-static or static one is critical. A flow-through design ensures a constant and verifiable concentration of the test substance in the water, which is paramount for accurately calculating uptake rates. Static systems can suffer from declining concentrations due to adsorption to test vessels and uptake by the organisms, leading to an underestimation of the true BCF.

Prerequisite: Aquatic Toxicity Testing

Before initiating a BCF study, the acute toxicity of **Phantolide** to the selected test organism must be determined. This is a self-validating step to ensure the BCF study is conducted at sub-lethal concentrations, so that observed accumulation is not confounded by toxic effects.


- Fish: A 96-hour acute toxicity test (following OECD TG 203) should be performed to determine the Median Lethal Concentration (LC50). The BCF test concentrations should be at least two orders of magnitude below the 96-hour LC50.[8][9]
- Invertebrates: A 48-hour immobilization test on *Daphnia magna* (OECD TG 202) can provide supporting ecotoxicity data.[10]

Step-by-Step Methodology: Aqueous Exposure BCF Test

- Test Organism Selection: Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*) are commonly used and recommended species due to their well-characterized physiology and husbandry requirements.
- Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, feeding regime) for at least two weeks prior to the start of the exposure.
- Test System Setup: A flow-through system is established with a control group (no **Phantolide**) and at least one test group exposed to a constant, sub-lethal concentration of **Phantolide**. The use of a solvent carrier may be necessary due to low water solubility; if so, a solvent control group must also be included.
- Uptake Phase (Typically 28 days):
 - Fish are exposed to the **Phantolide** concentration.
 - Water samples are collected frequently (e.g., daily for the first week, then twice weekly) to verify the test concentration.
 - A minimum of four fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28). Fish are analyzed individually for their whole-body **Phantolide** concentration.
- Depuration Phase (Typically up to 28 days):
 - Remaining fish are transferred to clean, **Phantolide**-free water under identical conditions.

- Fish are sampled at several time points (e.g., days 1, 3, 7, 14, 21, 28 of this phase) to measure the rate of elimination of the substance.
- Tissue Analysis:
 - Whole fish are homogenized.
 - Lipid content of the tissue is determined.
 - **Phantolide** is extracted from the tissue using an appropriate solvent (e.g., via QuEChERS or solvent extraction).
 - Concentration is quantified using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis and BCF Calculation:
 - The uptake rate constant (k_1) and the depuration rate constant (k_2) are calculated by fitting the concentration data from both phases to a first-order kinetics model.
 - The kinetic BCF (BCF_k) is calculated as the ratio: $BCF_k = k_1 / k_2$.
 - The BCF is normalized to a standard fish lipid content of 5% to allow for comparison across studies and species.

Visualization: OECD 305 Workflow

[Click to download full resolution via product page](#)

Workflow for OECD TG 305 Fish Bioaccumulation Study.

Insights from Structurally Related Polycyclic Musks

In the absence of experimental data for **Phantolide**, it is informative to examine data for Tonalide (AHTN), another widely used polycyclic musk with similar properties. This comparative analysis helps to form a scientifically grounded hypothesis about **Phantolide**'s likely behavior.

Table 2: Comparison of **Phantolide** and Tonalide Properties and Data

Property	Phantolide (AHMI)	Tonalide (AHTN)	Source
CAS Number	15323-35-0	21145-77-7	[3] [11]
Log Kow	~5.59	~5.70	[3] [12]
Water Solubility (mg/L)	4.84	1.25	[3] [12]

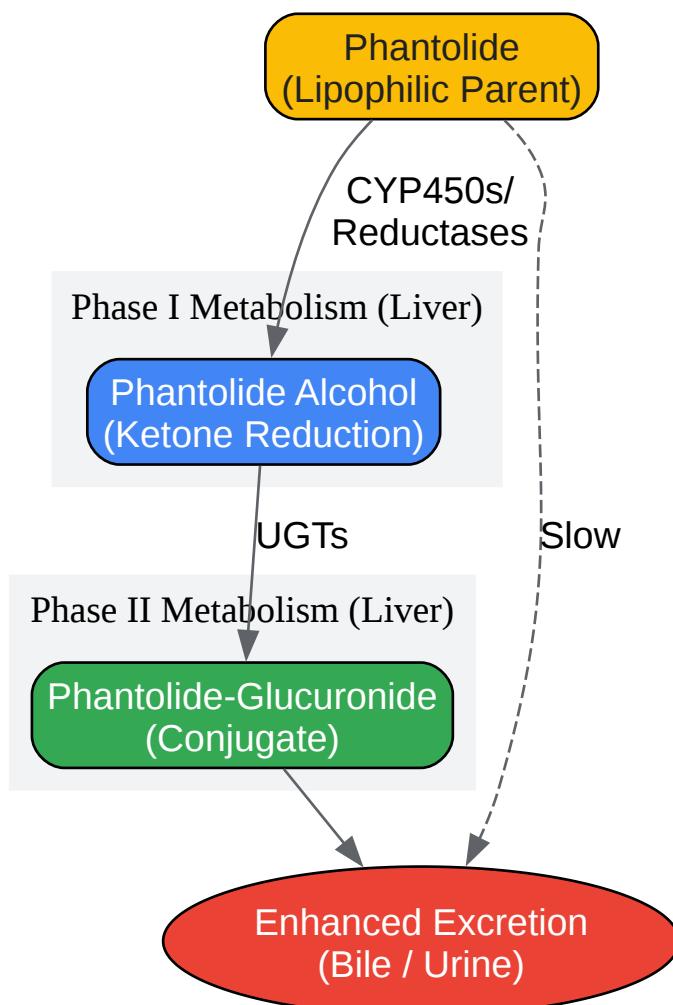
| Experimental BCF (L/kg) | Data Not Available | 597 |[\[11\]](#) |

The key insight here is that while Tonalide has a high Log Kow similar to **Phantolide**, its experimentally determined BCF of 597 is well below the regulatory threshold of 2,000 for a 'Bioaccumulative' substance.[\[6\]](#)[\[11\]](#) This strongly suggests that a mechanism other than simple lipid partitioning is at play, with metabolic biotransformation being the most probable explanation.

Potential for Biotransformation in Aquatic Organisms

The discrepancy between the high lipophilicity of polycyclic musks and their often moderate BCF values points to the critical role of metabolism. Fish, particularly in the liver, possess a suite of enzymes capable of transforming xenobiotics (foreign chemicals) into more water-soluble forms that can be readily excreted.[\[13\]](#)[\[14\]](#)

This process generally occurs in two phases:


- Phase I Metabolism: Introduction or exposure of functional groups (e.g., -OH, -COOH) via oxidation, reduction, or hydrolysis reactions. Cytochrome P450 enzymes are key players in

these reactions.[\[13\]](#)

- Phase II Metabolism: Conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate elimination.
[\[15\]](#)

For **Phantolide**, a cyclic ketone, we can hypothesize a metabolic pathway involving an initial Phase I reduction of the ketone group to a secondary alcohol, followed by Phase II conjugation. This would significantly increase its polarity and excretability, thereby lowering its net accumulation in the organism.

Visualization: Hypothetical Metabolic Pathway of Phantolide in Fish

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Phantolide | C17H24O | CID 47167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHANTOLIDE CAS#: 15323-35-0 [m.chemicalbook.com]
- 4. Phantolide | 15323-35-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Galaxolide and tonalide modulate neuroendocrine activity in marine species from two taxonomic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. epa.gov [epa.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 10. ENVIRONMENTAL [oasis-lmc.org]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Perspectives of Aquatic Toxicology/Chapter Two: Bio-transformations of Xenobiotics - Wikibooks, open books for an open world [en.wikibooks.org]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of metabolic stability using the rainbow trout (*Oncorhynchus mykiss*) liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Assessing the Bioaccumulation Potential of Phantolide in Aquatic Organisms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117643#bioaccumulation-potential-of-phantolide-in-aquatic-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com